![molecular formula C13H8BrClO3 B13361071 (2E)-3-[5-(4-bromo-3-chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13361071.png)
(2E)-3-[5-(4-bromo-3-chlorophenyl)furan-2-yl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-propenoic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-bromo-3-chlorophenyl group and a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-propenoic acid typically involves the following steps:
Synthesis of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-bromo-3-chlorophenyl group: This step involves the bromination and chlorination of the phenyl ring, followed by its attachment to the furan ring through a coupling reaction.
Formation of the propenoic acid moiety:
Industrial Production Methods: Industrial production of (2E)-3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-propenoic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The presence of halogen atoms (bromo and chloro) makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions to substitute the halogen atoms.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with different oxidation states.
Substitution: Substituted products with new functional groups replacing the halogen atoms.
科学的研究の応用
(2E)-3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-propenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2E)-3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-propenoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
(2E)-3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-propenoic acid: shares similarities with other furan derivatives and halogenated aromatic compounds.
Examples: 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole, 2-bromo-3,3,3-trifluoropropene.
Uniqueness:
- The unique combination of the furan ring, halogenated phenyl group, and propenoic acid moiety gives (2E)-3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-propenoic acid distinct chemical and biological properties.
- Its specific substitution pattern and functional groups make it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H8BrClO3 |
|---|---|
分子量 |
327.56 g/mol |
IUPAC名 |
(E)-3-[5-(4-bromo-3-chlorophenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H8BrClO3/c14-10-4-1-8(7-11(10)15)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ |
InChIキー |
DRSCJNKNMHGMOI-ZZXKWVIFSA-N |
異性体SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C/C(=O)O)Cl)Br |
正規SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=CC(=O)O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


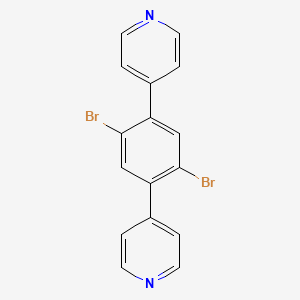
![6-(1-Methyl-2-phenylvinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360997.png)
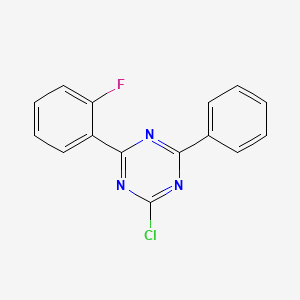
![2-(1-{2-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]ethyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361002.png)
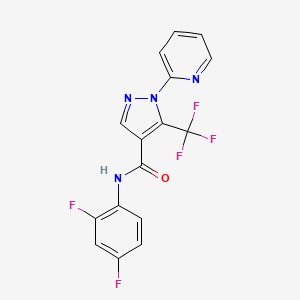
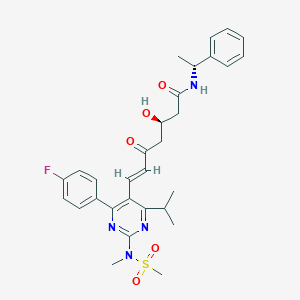
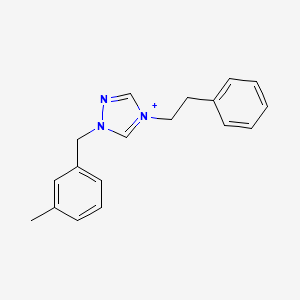
![6-(2,3-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361025.png)
![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13361032.png)
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B13361041.png)
![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13361045.png)
![(2E)-3-[5-(2,3,4-trifluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13361059.png)
![6-phenyl-N-(prop-2-yn-1-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13361068.png)

